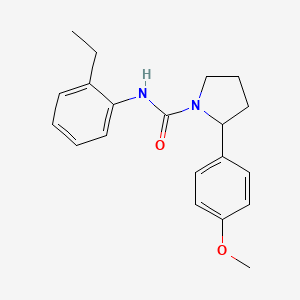![molecular formula C24H32N4O3 B6039249 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide CAS No. 1185493-63-3](/img/structure/B6039249.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a sophisticated chemical compound with a unique structure that presents opportunities for a range of scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide generally involves multiple steps. Initially, piperidine reacts with cyclopropylcarbonyl chloride under basic conditions, followed by the substitution of the resulting intermediate with a suitable benzoyl derivative. The final step includes the integration of the pyrazole derivative into the molecule. Each step is accompanied by stringent reaction conditions to ensure the desired product's purity and yield.
Industrial Production Methods: Industrial production scales up these laboratory methods, employing advanced technologies like continuous flow reactors and process optimization techniques. This ensures efficient and high-purity production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Under certain conditions, it can be oxidized, affecting specific functional groups within the molecule.
Reduction: Reduction reactions may alter the cyclopropyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce other functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide might be used for oxidation, while hydrogen gas or lithium aluminum hydride could facilitate reduction reactions. Substitution reactions often require appropriate halides or organometallic reagents under specific temperatures and pressures.
Major Products: The major products depend on the reaction type. For example, oxidation may yield oxygenated derivatives, whereas reduction might produce simpler, partially hydrogenated structures.
Scientific Research Applications
Chemistry: This compound serves as a vital building block for synthesizing more complex molecules or as a reagent in studying reaction mechanisms. Biology: Its unique structure allows it to interact with biological systems, making it a candidate for biochemical assays and investigations. Medicine: Due to its potential bioactivity, it could be explored for therapeutic applications or as a probe in drug discovery. Industry: In industry, it might be utilized in developing novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. These interactions can trigger or inhibit biological pathways, making it valuable for both research and therapeutic purposes. The exact pathways and targets depend on its structural features and the context of its use.
Comparison with Similar Compounds
When compared with other compounds of similar structure, such as 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide derivatives or N-substituted pyrazoles, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide stands out due to its dual functionality from both the piperidine and pyrazole moieties. This combination lends it unique properties, making it versatile for various scientific pursuits.
Other similar compounds include:
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
These comparisons highlight the distinctive edge of this compound in the realm of chemical research and industrial application.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-28-17(3)22(16(2)26-28)15-25-23(29)18-7-9-20(10-8-18)31-21-11-13-27(14-12-21)24(30)19-5-6-19/h7-10,19,21H,4-6,11-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKKQPQBSMNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111076 | |
| Record name | 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185493-63-3 | |
| Record name | 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185493-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B6039225.png)

![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![2-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039243.png)
![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B6039256.png)

![5-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6039272.png)
